molecular formula C26H19N3O B12933064 Benzamide, N-(4-(9-acridinylamino)phenyl)- CAS No. 76015-18-4

Benzamide, N-(4-(9-acridinylamino)phenyl)-

Cat. No.: B12933064
CAS No.: 76015-18-4
M. Wt: 389.4 g/mol
InChI Key: XPOBKFJTEISBEJ-UHFFFAOYSA-N
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Description

Benzamide, N-(4-(9-acridinylamino)phenyl)- is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of an acridine moiety attached to a benzamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-(9-acridinylamino)phenyl)- typically involves the reaction of 9-aminoacridine with 4-aminobenzamide. The process generally requires a solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzamide, N-(4-(9-acridinylamino)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids and proteins. It can intercalate into DNA, disrupting the replication process and inhibiting enzymes like topoisomerases. This leads to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    4’-(9-Acridinylamino)methanesulphon-m-anisidide (m-AMSA): Known for its antitumor activity.

    N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Exhibits antibacterial properties.

Uniqueness

Benzamide, N-(4-(9-acridinylamino)phenyl)- is unique due to its dual ability to interact with both nucleic acids and proteins, providing a multifaceted approach to disrupting cellular processes. This makes it a versatile compound in both research and therapeutic applications .

Properties

CAS No.

76015-18-4

Molecular Formula

C26H19N3O

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]benzamide

InChI

InChI=1S/C26H19N3O/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-17H,(H,27,29)(H,28,30)

InChI Key

XPOBKFJTEISBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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